molecular formula C16H17NO2 B15458726 Cyclopentanone, 2-(1H-indol-3-ylcarbonyl)-4,4-dimethyl- CAS No. 61579-87-1

Cyclopentanone, 2-(1H-indol-3-ylcarbonyl)-4,4-dimethyl-

Cat. No.: B15458726
CAS No.: 61579-87-1
M. Wt: 255.31 g/mol
InChI Key: ZFEJMQNPGOMCDV-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-(1H-indol-3-ylcarbonyl)-4,4-dimethyl-, is a cyclopentanone derivative featuring a 4,4-dimethyl-substituted cyclopentanone core functionalized at the 2-position with an indole-3-carbonyl group. The 4,4-dimethyl groups introduce steric hindrance, which may influence reactivity and intermolecular interactions. While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., curcumin-derived cyclopentanones) suggest relevance in medicinal chemistry and catalysis .

Properties

CAS No.

61579-87-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(1H-indole-3-carbonyl)-4,4-dimethylcyclopentan-1-one

InChI

InChI=1S/C16H17NO2/c1-16(2)7-11(14(18)8-16)15(19)12-9-17-13-6-4-3-5-10(12)13/h3-6,9,11,17H,7-8H2,1-2H3

InChI Key

ZFEJMQNPGOMCDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C1)C(=O)C2=CNC3=CC=CC=C32)C

Origin of Product

United States

Comparison with Similar Compounds

To contextualize the properties of Cyclopentanone, 2-(1H-indol-3-ylcarbonyl)-4,4-dimethyl-, the following structurally related compounds are analyzed:

Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Features
Cyclopentanone, 2-(1H-indol-3-ylcarbonyl)-4,4-dimethyl- Cyclopentanone 4,4-dimethyl; 2-position indole-3-carbonyl Aromatic indole, steric hindrance
(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) Cyclopentanone Benzylidene, acryloyl, methoxy groups Extended conjugation, antioxidant activity
(E)-2-(4-Hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d) Cyclopentanone Hydroxy, methoxy, benzylidene, acryloyl Strong free radical scavenging
2-[(4,6-Dimethylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one Cyclopentanone Cyclohexenyl-methylidene, dimethyl Aliphatic substituents, lipophilic

Key Observations :

  • Aromatic vs.
  • Steric Effects: The 4,4-dimethyl groups in the target compound likely reduce susceptibility to aldol condensation (a competing reaction in cyclopentanone catalysis, as noted in ), compared to less hindered analogs.
  • Electron-Donating Groups : Methoxy and hydroxy substituents in compounds 3d and 3e enhance antioxidant activity via radical stabilization, whereas the indole group may offer unique bioactivity profiles.
Reactivity and Catalytic Behavior
  • Self-Aldol Condensation: Cyclopentanone derivatives with electron-withdrawing or bulky groups (e.g., 4,4-dimethyl) are less prone to self-aldol condensation, a major side reaction in catalytic processes . This contrasts with unsubstituted cyclopentanone, which readily forms oligomers under basic conditions.
  • Methylation Susceptibility : The indole carbonyl group may undergo methylation under basic conditions, similar to dimethyl adipate (DAP) methylation observed in , though this requires experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Cyclopentanone, 2-(1H-indol-3-ylcarbonyl)-4,4-dimethyl-, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions to introduce the indole-carbonyl moiety to the cyclopentanone backbone. Key considerations include:

  • Solvent selection (e.g., dichloromethane or DMF for polar reactions) and temperature control to prevent side reactions.
  • Use of Lewis acids (e.g., AlCl₃) for acylation steps, requiring anhydrous conditions .
  • Protecting groups for the indole nitrogen to avoid undesired interactions during synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR for verifying substituent positions on the cyclopentanone and indole rings. DEPT-135 can confirm methyl groups at the 4,4-positions .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving steric effects from the dimethyl and indole groups .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the primary chemical reactivity patterns observed for this compound in cross-coupling or functionalization reactions?

  • Answer :

  • The ketone group undergoes nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄).
  • The indole moiety participates in electrophilic substitutions (e.g., halogenation at the 5-position) or Pd-catalyzed couplings (Suzuki, Heck) .
  • Steric hindrance from the 4,4-dimethyl groups may limit reactivity at adjacent positions, requiring optimized catalysts (e.g., bulky ligands in cross-coupling) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length anomalies) be resolved when analyzing this compound’s structure?

  • Answer :

  • Use SHELXL ’s restraints/constraints to refine disordered regions, particularly around the indole-carbonyl group .
  • Validate hydrogen-bonding networks via graph-set analysis (e.g., Etter’s rules) to identify inconsistencies in intermolecular interactions .
  • Compare experimental data with DFT-optimized geometries to assess deviations caused by crystal packing effects .

Q. What catalytic systems are effective for asymmetric functionalization of the cyclopentanone core, and how do steric effects from the 4,4-dimethyl groups influence enantioselectivity?

  • Answer :

  • Organocatalysts : Proline derivatives for enantioselective aldol reactions, though steric bulk may reduce efficiency .
  • Metal complexes : Chiral Ru or Ir catalysts for hydrogenation; the dimethyl groups necessitate larger catalyst cavities (e.g., BINAP ligands) to avoid steric clashes .
  • Kinetic studies (e.g., Eyring plots) can quantify steric effects on activation barriers .

Q. How does solvent-free synthesis impact the reaction efficiency and purity of derivatives of this compound?

  • Answer :

  • Solvent-free conditions (e.g., ball milling or microwave irradiation) enhance reaction rates by reducing diffusion limitations.
  • Example: Microwave-assisted aldol condensation with furfural achieves higher yields of 2,5-bis(2-furanylmethylene)cyclopentanone derivatives compared to traditional methods .
  • Purity is improved by minimizing solvent-derived byproducts, but reaction monitoring (e.g., in situ FTIR) is critical to prevent overheating .

Q. What computational methods are suitable for predicting the compound’s hydrogen-bonding patterns and their role in crystal packing?

  • Answer :

  • DFT calculations : To map electrostatic potential surfaces and identify preferred H-bond donors/acceptors (e.g., indole N–H as a donor) .
  • Molecular dynamics (MD) simulations : To model crystal nucleation pathways, incorporating force fields like AMBER or CHARMM for non-covalent interactions .
  • Hirshfeld surface analysis : For visualizing intermolecular contacts and quantifying their contributions to crystal stability .

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